molecular formula C14H12ClNO4S B2496719 Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate CAS No. 221242-82-6

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate

Cat. No.: B2496719
CAS No.: 221242-82-6
M. Wt: 325.76
InChI Key: WWNVBCORTLFISD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate typically involves the reaction of 2-chlorobenzenesulfonamide with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-bromophenyl)sulfamoyl]benzoate
  • Methyl 2-[(2-fluorophenyl)sulfamoyl]benzoate
  • Methyl 2-[(2-iodophenyl)sulfamoyl]benzoate

Uniqueness

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substituents .

Biological Activity

Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C14_{14}H12_{12}ClN1_{1}O4_{4}S
  • Molecular Weight : 307.77 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.

The biological activity of this compound primarily involves its interaction with carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. The compound acts as a potent inhibitor of CAIX, which plays a crucial role in regulating pH levels in the tumor microenvironment. By inhibiting CAIX, this compound may contribute to the suppression of tumor growth and metastasis.

Key Findings on Mechanism:

  • Binding Affinity : The compound exhibits high binding affinity for CAIX, with dissociation constants (Kd_d) as low as 0.12 nM, indicating strong interactions that could be leveraged for therapeutic purposes .
  • Selectivity : It shows over 100-fold selectivity for CAIX compared to other carbonic anhydrase isozymes, reducing the likelihood of off-target effects .

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Anticancer Activity :
    • The compound's inhibition of CAIX suggests potential use in cancer therapy, particularly in targeting tumors that rely on altered pH for growth and survival .
    • Studies indicate that compounds similar to this compound can reduce tumor cell proliferation in vitro and in vivo models .
  • Antimicrobial Properties :
    • Preliminary studies suggest that sulfonamide derivatives may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.
  • Potential Role in Drug Development :
    • Due to its favorable physicochemical properties and biological activity, it may serve as a lead compound in drug discovery efforts aimed at developing novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits CAIX; reduces tumor growth
AntimicrobialPotential activity against bacteria (limited data)
Drug DevelopmentLead compound for further modification

Notable Research Insights

  • A study focused on a series of methyl sulfamoyl benzoates demonstrated their high affinity for CAIX, supporting the hypothesis that structural modifications can enhance binding properties .
  • Another investigation revealed that compounds with similar sulfonamide groups exhibited significant antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-14(17)10-6-2-5-9-13(10)21(18,19)16-12-8-4-3-7-11(12)15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVBCORTLFISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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